(1H-benzimidazol-2-ylthio)acetonitrile
Overview
Description
(1H-benzimidazol-2-ylthio)acetonitrile is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that has significant biological and pharmacological activities . Benzimidazole derivatives are known for their diverse applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide variety of biological activities . They have been found to be effective against microorganisms , suggesting that their targets could be microbial proteins or enzymes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to inhibitory activity . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Given the broad range of activities exhibited by benzimidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that the compound could potentially lead to the inhibition or death of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzimidazol-2-ylthio)acetonitrile typically involves the reaction of 2-mercaptobenzimidazole with chloroacetonitrile in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1H-benzimidazol-2-ylthio)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or alcohols, and the reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Amides, esters, or other substituted derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Scientific Research Applications
(1H-benzimidazol-2-ylthio)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: A precursor in the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile, with notable antioxidant properties.
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole, which are used as antiparasitic agents.
Uniqueness
This compound is unique due to its thioacetonitrile moiety, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCHVFVLQOWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365268 | |
Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55460-35-0 | |
Record name | (1H-benzimidazol-2-ylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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